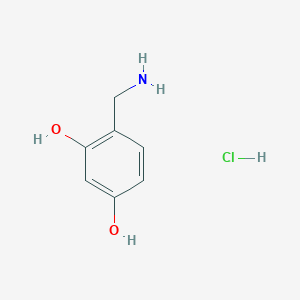

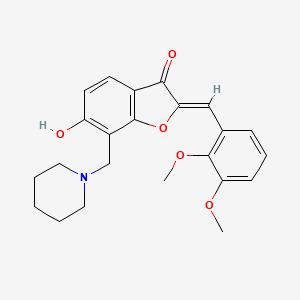

![molecular formula C12H11FN2O B2935222 [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1247710-87-7](/img/structure/B2935222.png)

[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O . It has a molecular weight of 218.23 . The compound is in liquid form and should be stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for “[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is 1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine” has a boiling point of 330.1±42.0 C at 760 mmHg . It’s a liquid at room temperature and should be stored at 4°C .科学的研究の応用

Antitumor Activity

This compound has been evaluated for its in vitro cytotoxic activity against various cancer cell lines, including A549, H460, BGC823, MKN45, and HT-29 . It exhibits moderate to significant cytotoxicity, with the most promising derivative showing remarkable potency. The presence of electron-withdrawing groups on the terminal phenyl rings enhances the antitumor activity, indicating a clear structure-activity relationship.

VEGFR2 Inhibition

Derivatives of this compound have shown to inhibit VEGFR2 effectively, a key receptor in angiogenesis associated with tumor growth and metastasis . The inhibition of VEGFR2 can lead to the suppression of angiogenesis, making these derivatives potential candidates for anti-angiogenic therapy in cancer treatment.

Apoptosis Induction

Treatment with certain derivatives of “[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine” can induce apoptosis in cancer cells . This is a crucial mechanism by which anticancer agents can eliminate cancer cells, further supporting the potential use of this compound in cancer therapy.

Cell Cycle Arrest

The compound has been observed to cause cell cycle arrest in the G0/G1 phase in a dose-dependent manner . This effect can halt the proliferation of cancer cells, providing another mechanism by which it can exert its antitumor effects.

Wound Healing Assay

In wound healing assays, a derivative of this compound strongly inhibited A549 cell motility . This suggests that it could prevent the migration of cancer cells, a critical step in the process of cancer metastasis.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

作用機序

Mode of Action

It is known that fluorinated pyridines, such as this compound, often exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituent . This can influence their interactions with biological targets, potentially leading to unique modes of action.

Biochemical Pathways

It is worth noting that fluorinated pyridines have been associated with the leucine-rich repeat kinase 2 (lrrk2) pathway, which plays a role in parkinson’s disease .

Pharmacokinetics

It is known that the compound has a molecular weight of 21823 , which could influence its pharmacokinetic properties.

Result of Action

It is known that mutations that increase lrrk2 activity in the brain are associated with parkinson’s disease . Therefore, if this compound does indeed interact with the LRRK2 pathway, it could potentially have effects on neuronal function and health.

Action Environment

Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the degradation rate of fluorinated compounds like [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine . These factors could potentially influence the compound’s action, efficacy, and stability in various environments.

特性

IUPAC Name |

[6-(4-fluorophenoxy)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H,8,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVMYCCQLQLBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

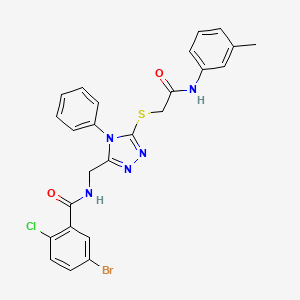

![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)

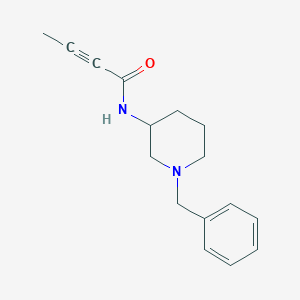

![N-(2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935144.png)

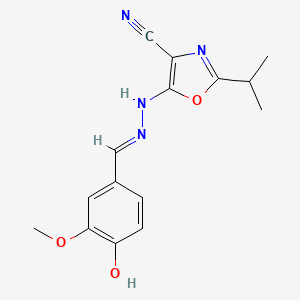

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)